4-Chlorophenyl 3-{4-nitrophenyl}acrylate
Description
4-Chlorophenyl 3-{4-nitrophenyl}acrylate is an acrylate ester derivative featuring a 4-chlorophenyl ester group and a 3-(4-nitrophenyl) substituent on the acrylic acid backbone. Its structure combines electron-withdrawing groups (4-chloro and 4-nitro) that influence physicochemical properties and biological activity. The compound is synthesized via cyclocondensation of oxazolone intermediates derived from 4-chlorobenzaldehyde and active methylene compounds, followed by esterification .
Properties
Molecular Formula |
C15H10ClNO4 |
|---|---|
Molecular Weight |
303.69g/mol |
IUPAC Name |
(4-chlorophenyl) (E)-3-(4-nitrophenyl)prop-2-enoate |
InChI |
InChI=1S/C15H10ClNO4/c16-12-4-8-14(9-5-12)21-15(18)10-3-11-1-6-13(7-2-11)17(19)20/h1-10H/b10-3+ |
InChI Key |
ZJQDYRDVDWOKQF-XCVCLJGOSA-N |
SMILES |
C1=CC(=CC=C1C=CC(=O)OC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)OC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)OC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs include:
- Ethyl 3-(4-nitrophenyl)acrylate : Replaces the 4-chlorophenyl ester with an ethyl group.
- 3-(4-Chlorophenyl)acrylic acid : Features a carboxylic acid instead of the ester.
- Cyano-substituted acrylates (e.g., (E)-ethyl 2-cyano-3-(4-nitrophenyl)acrylate): Introduce a cyano group, altering electronic properties .
Table 1: Structural and Physicochemical Comparison
*Log P estimated via substituent contribution calculations.
Physicochemical Properties
- Electron-Withdrawing Effects : The 4-nitro group increases polarity and acidity compared to 4-chloro, reducing log P (lipophilicity) in carboxylic acid derivatives. However, the 4-chlorophenyl ester in the target compound enhances lipophilicity relative to ethyl esters .
- Thermal Stability : DSC data for ethyl 3-(4-nitrophenyl)acrylate shows a melting point of 120–125°C, while 3-(4-chlorophenyl)acrylic acid melts at 160–165°C. The target compound likely exhibits intermediate stability due to steric and electronic effects .
Crystal Structure and Stability
- Chalcone derivatives with 4-nitrophenyl groups exhibit stronger intermolecular interactions (e.g., C–H···O bonds) and higher lattice energies than chloro analogs, suggesting improved crystalline stability .
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